molecular formula C14H12N2 B11891285 2-phenyl-3H-indol-3-amine CAS No. 64641-83-4

2-phenyl-3H-indol-3-amine

Cat. No.: B11891285
CAS No.: 64641-83-4
M. Wt: 208.26 g/mol
InChI Key: XTSCRJCFFWNOJQ-UHFFFAOYSA-N
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Description

2-phenyl-3H-indol-3-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3H-indol-3-amine can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, advancements in catalytic methods and green chemistry approaches are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3H-indol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-ones.

    Reduction: Reduction reactions can convert the compound to its corresponding indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-phenyl-3H-indol-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in the study of indole-based biological processes and pathways.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-3H-indol-3-amine involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The specific pathways and targets depend on the particular application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

2-phenyl-3H-indol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 2-position and amino group at the 3-position make it a versatile intermediate for further functionalization and derivatization .

Properties

CAS No.

64641-83-4

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-phenyl-3H-indol-3-amine

InChI

InChI=1S/C14H12N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,13H,15H2

InChI Key

XTSCRJCFFWNOJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2N

Origin of Product

United States

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